(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine
CAS No.:
Cat. No.: VC13439897
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine -](/images/structure/VC13439897.png)
Specification
Molecular Formula | C14H16N2O2 |
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Molecular Weight | 244.29 g/mol |
IUPAC Name | (Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)hydrazine |
Standard InChI | InChI=1S/C14H16N2O2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16-15)18-13(11)8-9/h6-8H,2-5,15H2,1H3/b16-14- |
Standard InChI Key | WEVCLIUCMQPGQT-PEZBUJJGSA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/N)/O2 |
SMILES | COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2 |
Canonical SMILES | COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2 |
Introduction
Overview
(1Z)-(3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine is a synthetic hydrazone derivative of the partially saturated benzo[c]chromenone scaffold. This compound combines a tetrahydrobenzo[c]chromenone core with a hydrazine moiety at the C6 position and a methoxy group at C3. Its structural complexity and hybrid pharmacophoric features position it as a molecule of interest in medicinal chemistry, particularly for applications in anticancer, antimicrobial, and fluorescence-based sensing research .
Chemical Structure and Nomenclature
Structural Features
The compound features:
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A tetrahydrobenzo[c]chromenone backbone (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one), which consists of a fused bicyclic system with a partially saturated cyclohexene ring.
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A methoxy group (-OCH₃) at the C3 position of the aromatic ring.
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A hydrazone group (-NH-N=C<) at the C6 position, adopting the (Z)-configuration around the imine double bond .
Molecular Formula:
Key Structural Comparisons:
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Analogous to 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH), a known fluorescence probe for Iron(III) .
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Shares structural motifs with chromene-hydrazone hybrids reported for anticancer and antibacterial activities .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Formation of the Benzo[c]chromenone Core:
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Introduction of the Hydrazone Moiety:
Example Reaction:
Spectroscopic Characterization
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydrazone and methoxy groups .
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions (imine bond cleavage) .
Thermal Properties
Biological Activities and Applications
Antimicrobial Activity
Fluorescence Sensing
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Iron(III) Detection: Analogues (e.g., THU-OH) show selective fluorescence quenching with Fe³⁺ (LOD = 0.1 μM) .
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Cellular Imaging: Non-cytotoxic and cell-penetrating in neuroblastoma/glioblastoma models .
Computational and ADMET Studies
Molecular Docking
ADMET Predictions
Comparative Analysis with Analogues
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